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molecular formula C11H11NO3 B1596219 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid CAS No. 36151-44-7

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Cat. No. B1596219
M. Wt: 205.21 g/mol
InChI Key: YDKWTEYRNMUJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947700B2

Procedure details

19.2 g (140 mmol) 4-amino-benzoic acid are refluxed for 20 hours together with 25.8 ml (180 mmol) ethyl 4-bromobutyrate in 100 ml DMF. After evaporation i. vac. the residue is combined with 100 ml of water and 50 ml petroleum ether and vigorously stirred for 50 minutes. The precipitate is filtered off, recrystallised from ethanol and dried at 80° C.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
25.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14][C:15](OCC)=[O:16]>CN(C=O)C>[N:1]1([C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)[CH2:12][CH2:13][CH2:14][C:15]1=[O:16]

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
25.8 mL
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
vigorously stirred for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation i
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol
CUSTOM
Type
CUSTOM
Details
dried at 80° C.

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
Smiles
N1(C(CCC1)=O)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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